molecular formula C13H18O3 B14838344 2-(Cyclopropylmethoxy)-3-isopropoxyphenol

2-(Cyclopropylmethoxy)-3-isopropoxyphenol

Cat. No.: B14838344
M. Wt: 222.28 g/mol
InChI Key: CUPWIHXEWSLGIL-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-isopropoxyphenol is an organic compound with a unique structure that includes both cyclopropyl and isopropoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-isopropoxyphenol can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. This method typically employs boronic acids or esters as reagents, along with palladium catalysts under mild conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-isopropoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Cyclopropylmethoxy)-3-isopropoxyphenol include:

Uniqueness

This compound is unique due to the presence of both cyclopropyl and isopropoxy groups on the phenol ring, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-3-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O3/c1-9(2)16-12-5-3-4-11(14)13(12)15-8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3

InChI Key

CUPWIHXEWSLGIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1OCC2CC2)O

Origin of Product

United States

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